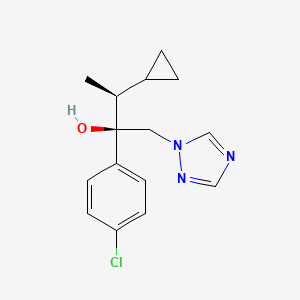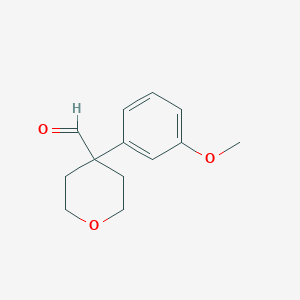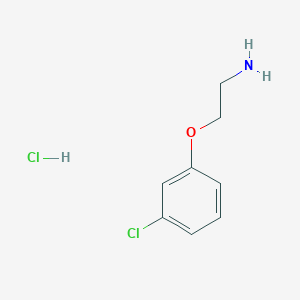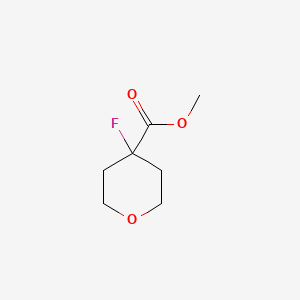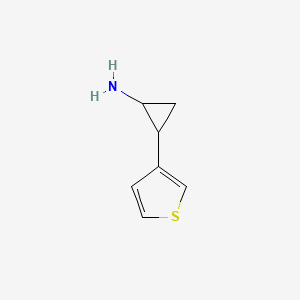
2-(Thiophen-3-yl)cyclopropan-1-amine
Descripción general
Descripción
“2-(Thiophen-3-yl)cyclopropan-1-amine” is a chemical compound with the molecular formula C7H9NS . It is also known as “rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride” with a molecular weight of 175.68 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-(Thiophen-3-yl)cyclopropan-1-amine”, can be achieved through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of “2-(Thiophen-3-yl)cyclopropan-1-amine” consists of a cyclopropane ring attached to a thiophene ring via a single bond, and an amine group attached to the cyclopropane ring .Physical And Chemical Properties Analysis
“2-(Thiophen-3-yl)cyclopropan-1-amine” is a powder at room temperature . It has a molecular weight of 139.22 and a molecular formula of C7H9NS .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including compounds like 2-(Thiophen-3-yl)cyclopropan-1-amine, have been studied for their potential anticancer properties . The thiophene moiety is a common feature in many pharmacologically active compounds due to its ability to interact with various biological targets. Research has focused on synthesizing novel thiophene derivatives that can act as effective anticancer agents by inhibiting tumor growth or inducing apoptosis in cancer cells.
Material Science: Organic Semiconductors
In the field of material science, thiophene-based compounds are utilized for the advancement of organic semiconductors . These semiconductors are used in the fabrication of devices like organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The electron-rich nature of the thiophene ring makes it an excellent choice for creating materials that require good charge transport properties.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are integral in the development of OFETs due to their high charge carrier mobility . The incorporation of the thiophene ring into the molecular structure of OFET materials can enhance the performance of these transistors, which are crucial components in flexible electronics and advanced display technologies.
Organic Light-Emitting Diodes (OLEDs)
In OLED technology, thiophene-based compounds contribute to the creation of efficient and stable light-emitting materials . These materials are essential for producing high-quality displays with excellent color purity and brightness. The research in this area aims to develop new thiophene derivatives that can emit light across the visible spectrum with high efficiency.
Corrosion Inhibitors
Thiophene compounds are also explored as corrosion inhibitors in industrial applications . Their ability to form protective layers on metal surfaces makes them valuable in preventing corrosion, which is a significant concern in various industries, including construction and metal processing.
Pharmacological Properties: Neurotransmitter Activity
Some thiophene analogs are investigated for their potential role as neurotransmitter activity modulators . These compounds may influence the reuptake or release of neurotransmitters like norepinephrine and dopamine, which are critical for brain function and could be relevant in treating neurological disorders.
Safety and Hazards
Direcciones Futuras
Thiophene-based analogs, such as “2-(Thiophen-3-yl)cyclopropan-1-amine”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in this field may involve the development of new synthesis methods and the exploration of their biological activities.
Propiedades
IUPAC Name |
2-thiophen-3-ylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c8-7-3-6(7)5-1-2-9-4-5/h1-2,4,6-7H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXUPPWQKXDJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



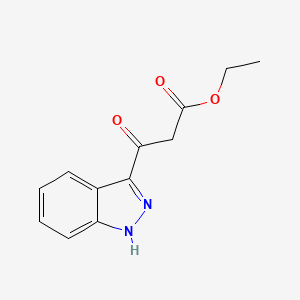
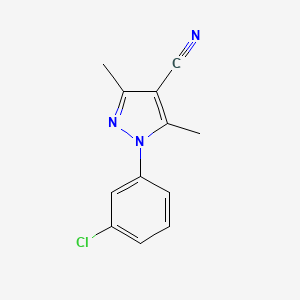

![6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1451787.png)
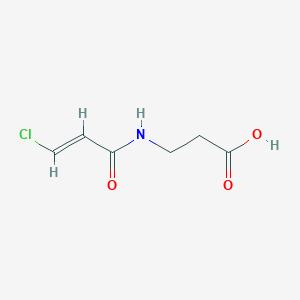

![2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1451790.png)
